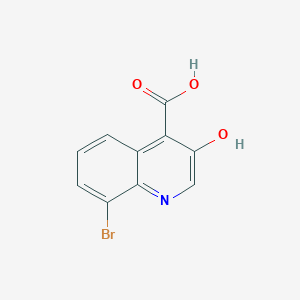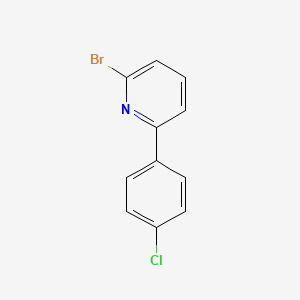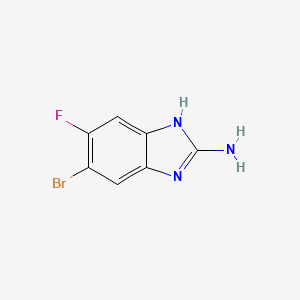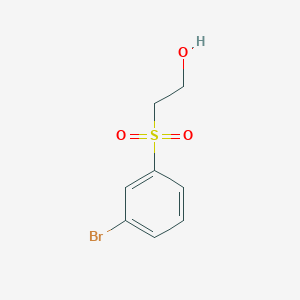
2-(3-ブロモベンゼンスルホニル)エタン-1-オール
概要
説明
2-(3-Bromobenzenesulfonyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrO3S It is a derivative of benzenesulfonyl compounds, featuring a bromine atom attached to the benzene ring and an ethan-1-ol group
科学的研究の応用
2-(3-Bromobenzenesulfonyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting sulfonamide-based drugs.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzenesulfonyl)ethan-1-ol typically involves the following steps:
Bromination of Benzenesulfonyl Chloride: The starting material, benzenesulfonyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromobenzenesulfonyl chloride.
Nucleophilic Substitution: The 3-bromobenzenesulfonyl chloride is then reacted with ethan-1-ol in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction results in the formation of 2-(3-Bromobenzenesulfonyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromobenzenesulfonyl)ethan-1-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
2-(3-Bromobenzenesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding benzenesulfonyl ethan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: 2-(3-Bromobenzenesulfonyl)acetaldehyde or 2-(3-Bromobenzenesulfonyl)acetic acid.
Reduction: Benzenesulfonyl ethan-1-ol.
Substitution: Various substituted benzenesulfonyl ethan-1-ol derivatives.
作用機序
The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Bromobenzenesulfonyl)ethan-1-ol: Similar structure but with the bromine atom in the para position.
2-(3-Chlorobenzenesulfonyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(3-Methylbenzenesulfonyl)ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(3-Bromobenzenesulfonyl)ethan-1-ol is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and binding properties in chemical and biological systems. The bromine atom’s size and electronegativity also contribute to its distinct chemical behavior compared to its analogs.
特性
IUPAC Name |
2-(3-bromophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDJAQSTGOBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


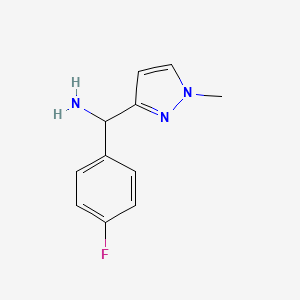
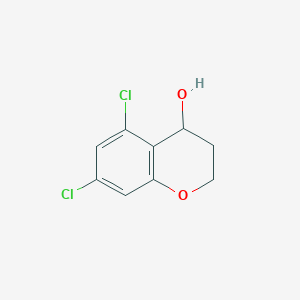
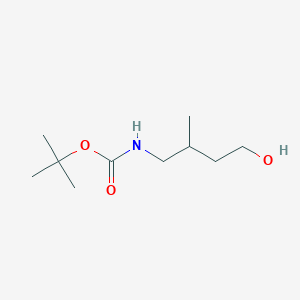
![[1-(2-Methoxyethyl)cyclopropyl]methanamine](/img/structure/B1444214.png)
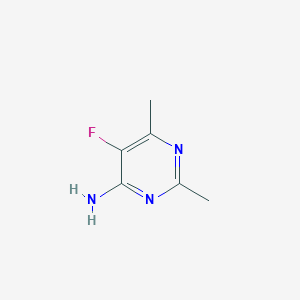
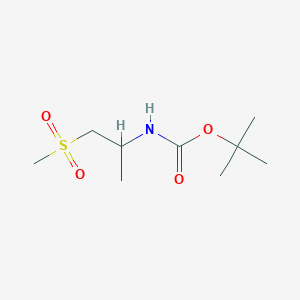
![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
amine](/img/structure/B1444223.png)
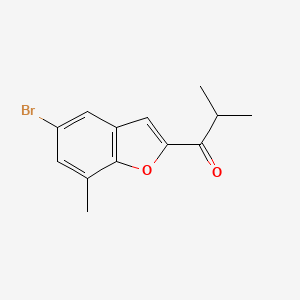
![2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1444225.png)
